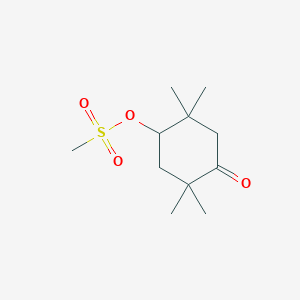
4,10-Dimethylundec-6-YN-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Dimethylundec-6-YN-5-one is an organic compound with the molecular formula C13H22O It is characterized by the presence of a triple bond (alkyne) and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Dimethylundec-6-YN-5-one typically involves the use of alkyne and ketone precursors. One common method is the alkylation of a terminal alkyne with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, and oxidizing agents like pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation and oxidation reactions. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,10-Dimethylundec-6-YN-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The alkyne and ketone groups can be reduced to alkanes and alcohols, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: The alkyne can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols add to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes and alcohols
Substitution: Various substituted alkenes and alkynes
Applications De Recherche Scientifique
4,10-Dimethylundec-6-YN-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4,10-Dimethylundec-6-YN-5-one involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10-Dimethylundec-5-en-2-one: Similar structure but with a double bond instead of a triple bond.
4-Diethylaminobenzaldehyde: Contains an aldehyde group and an aromatic ring, differing in functional groups and structure.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in research and industry .
Propriétés
Numéro CAS |
89375-05-3 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
4,10-dimethylundec-6-yn-5-one |
InChI |
InChI=1S/C13H22O/c1-5-8-12(4)13(14)10-7-6-9-11(2)3/h11-12H,5-6,8-9H2,1-4H3 |
Clé InChI |
LLVQUNGIYOXZBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)C#CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



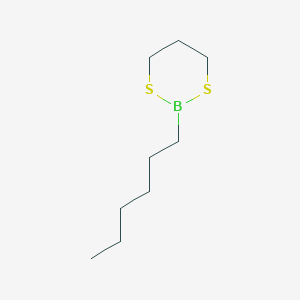
![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)
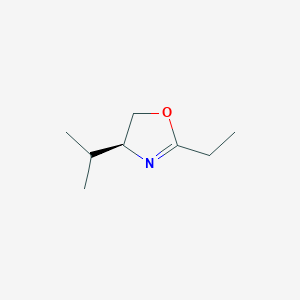
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
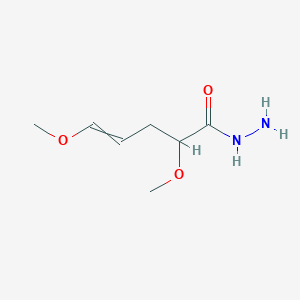
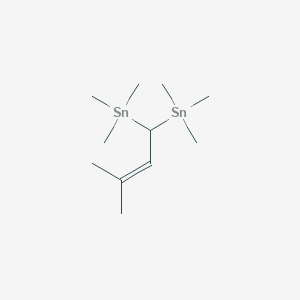

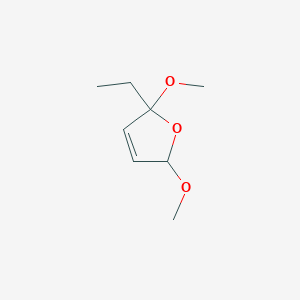
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
